molecular formula C14H16N4O6 B11973299 methyl 3-[(3,4,5-trimethoxybenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate CAS No. 328032-03-7

methyl 3-[(3,4,5-trimethoxybenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B11973299
CAS No.: 328032-03-7
M. Wt: 336.30 g/mol
InChI Key: MIFAEWYVGMXUCQ-UHFFFAOYSA-N
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Description

Methyl 3-[(3,4,5-trimethoxybenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazole ring, a carboxylate group, and a trimethoxybenzoyl moiety, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(3,4,5-trimethoxybenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids under acidic or basic conditions.

    Introduction of the Trimethoxybenzoyl Group: The trimethoxybenzoyl group is introduced via an acylation reaction using 3,4,5-trimethoxybenzoyl chloride and an appropriate amine.

    Esterification: The final step involves the esterification of the carboxylate group using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3,4,5-trimethoxybenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the benzoyl group using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazoles or benzoyl derivatives.

Scientific Research Applications

Methyl 3-[(3,4,5-trimethoxybenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-[(3,4,5-trimethoxybenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Methyl 3-[(3,4,5-trimethoxybenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate can be compared with other similar compounds:

Conclusion

This compound is a compound of significant interest due to its unique chemical structure and potential applications in various scientific fields. Its synthesis, chemical reactivity, and biological activities make it a valuable compound for further research and development.

Properties

CAS No.

328032-03-7

Molecular Formula

C14H16N4O6

Molecular Weight

336.30 g/mol

IUPAC Name

methyl 3-[(3,4,5-trimethoxybenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C14H16N4O6/c1-21-8-5-7(6-9(22-2)10(8)23-3)12(19)16-14-15-11(17-18-14)13(20)24-4/h5-6H,1-4H3,(H2,15,16,17,18,19)

InChI Key

MIFAEWYVGMXUCQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NNC(=N2)C(=O)OC

solubility

39.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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